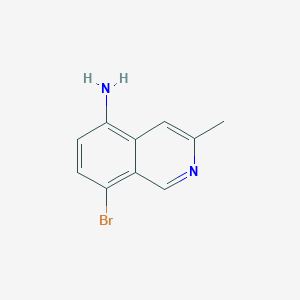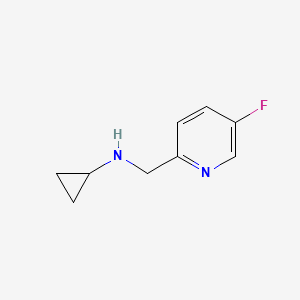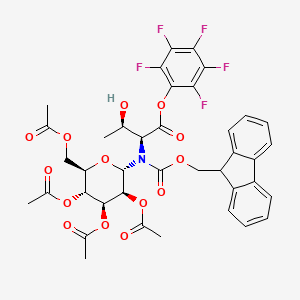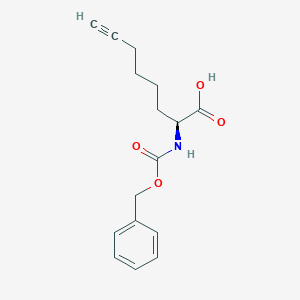
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with oct-7-ynoic acid, which is commercially available or can be synthesized through the oxidation of oct-7-ene.
Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of Amide Bond: The protected amino group is then coupled with oct-7-ynoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Cbz protecting group under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amino derivatives
Wissenschaftliche Forschungsanwendungen
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Serves as a precursor for the synthesis of bioactive compounds and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oct-7-ynoic acid: A simpler analog without the amino and benzyloxycarbonyl groups.
Oct-7-enoic acid: The reduced form of oct-7-ynoic acid with a double bond instead of a triple bond.
Benzyloxycarbonyl-protected amino acids: Compounds with similar protecting groups but different carbon chain lengths or functional groups.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid is unique due to its specific stereochemistry and the presence of both an alkyne and a protected amino group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C16H19NO4 |
|---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
(2S)-2-(phenylmethoxycarbonylamino)oct-7-ynoic acid |
InChI |
InChI=1S/C16H19NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h1,5-7,9-10,14H,3-4,8,11-12H2,(H,17,20)(H,18,19)/t14-/m0/s1 |
InChI-Schlüssel |
BODAGNVITOCRCV-AWEZNQCLSA-N |
Isomerische SMILES |
C#CCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
C#CCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


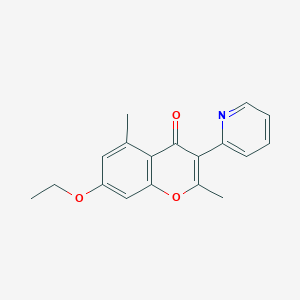
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12848598.png)
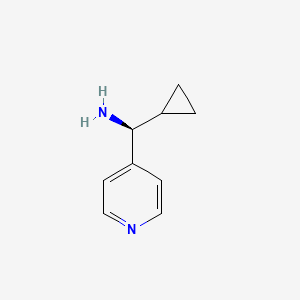
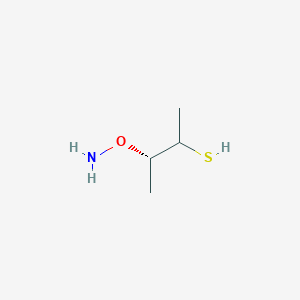

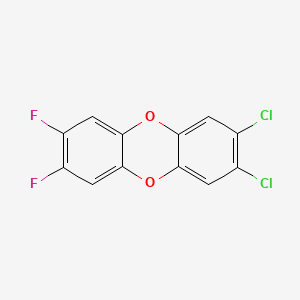

![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)
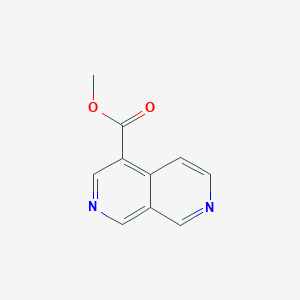

![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)
